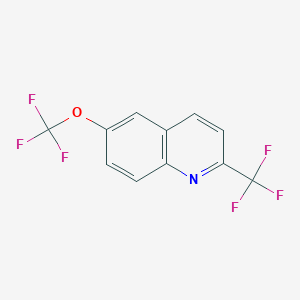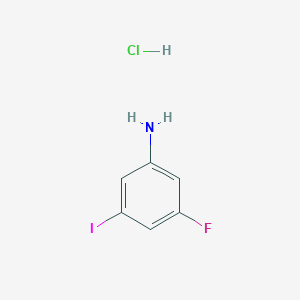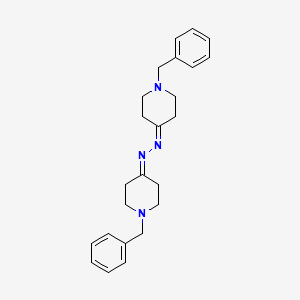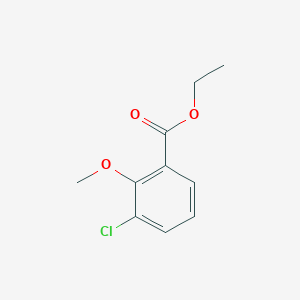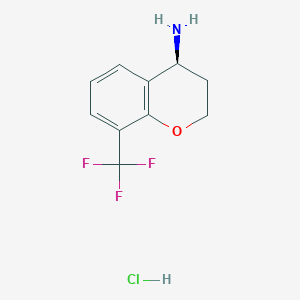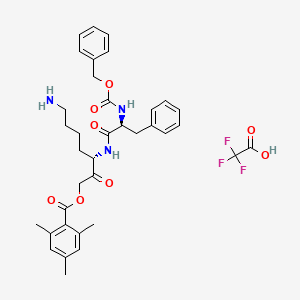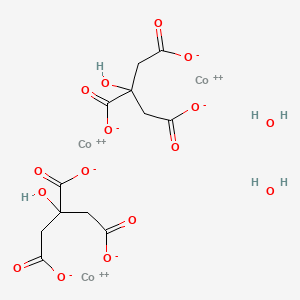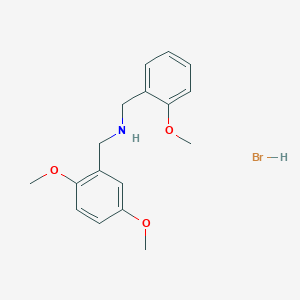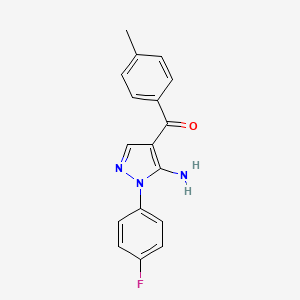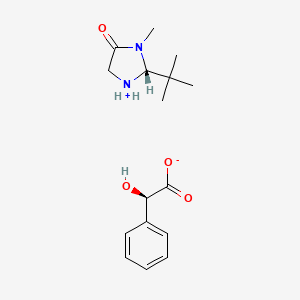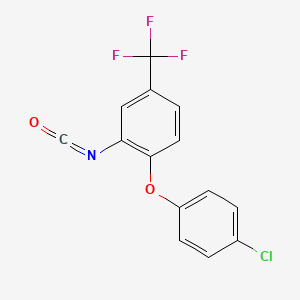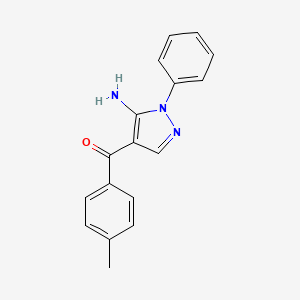
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone (APPM) is a novel compound synthesized from the reaction of 1-phenyl-1H-pyrazol-4-ylmethanone (PPM) and 5-amino-1-phenylpyrazole (APP). APPM is a new member of the pyrazole family and has been found to have a wide range of applications in scientific research and laboratory experiments.
科学的研究の応用
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been found to have a wide range of applications in scientific research. It has been used as a reagent in the synthesis of new compounds, such as 1-(5-amino-1-phenyl-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzene. It has also been used as a ligand in the synthesis of metal complexes, such as copper(II) and nickel(II) complexes. In addition, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been used as a catalyst in the synthesis of organic compounds, such as 1,2-diphenyl-1H-pyrazol-4-ylmethanol.
作用機序
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is not completely understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows it to interact with other molecules and catalyze reactions. In addition, it is believed that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone can form hydrogen bonds with other molecules, which can also facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone are not well understood. However, it has been found to have some anti-inflammatory and antioxidant properties. In addition, it has been found to have some anti-cancer properties, although the exact mechanism of action is not known.
実験室実験の利点と制限
One of the main advantages of using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in laboratory experiments is its low cost. It is also relatively easy to synthesize, which makes it a convenient reagent for use in experiments. However, it is important to note that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is a relatively new compound, and its effects on living organisms are not yet fully understood. Therefore, it is important to use caution when using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in experiments.
将来の方向性
There are a number of potential future directions for the use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone. One potential direction is to explore its potential use as a therapeutic agent. It could be used to treat a variety of diseases, such as cancer and inflammation. In addition, further research could be done to explore the potential of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone as a catalyst in organic synthesis. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone could be used in the development of new materials, such as polymers and nanomaterials.
合成法
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone involves the reaction of PPM and APP. PPM is synthesized by the reaction of 2-methyl-3-nitrobenzoic acid and 1-phenyl-1H-pyrazol-4-ylmethanol. The reaction of PPM and APP is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as nickel(II) chloride. The reaction produces a mixture of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone and its isomer, 5-amino-1-phenyl-1H-pyrazol-4-ylmethanol ((5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanoneH). The isomer can be separated from the (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone by column chromatography.
特性
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)16(21)15-11-19-20(17(15)18)14-5-3-2-4-6-14/h2-11H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHNASSOYAUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(P-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

